molecular formula C₂₄H₅₁NO₂Si B1139779 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine CAS No. 137905-29-4

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

Cat. No.: B1139779
CAS No.: 137905-29-4
M. Wt: 413.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cell membrane structure and signaling. The tert-butyldimethylsilyloxy group is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .

Scientific Research Applications

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine typically involves the protection of the hydroxyl group of sphingosine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature .

Industrial Production Methods

The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Typically, no significant products due to the stability of the silyl ether.

    Reduction: No significant products due to the stability of the silyl ether.

    Substitution: Regeneration of the hydroxyl group.

Mechanism of Action

The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine involves its role as a protecting group. The tert-butyldimethylsilyloxy group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl ether bond can be cleaved under specific conditions to regenerate the hydroxyl group, allowing for further chemical modifications .

Properties

IUPAC Name

(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFASSHVVQGEKIT-DWVLVAQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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